An In-depth Technical Guide to (2-[(Methylamino)sulfonyl]phenyl)boronic acid for Advanced Drug Discovery
An In-depth Technical Guide to (2-[(Methylamino)sulfonyl]phenyl)boronic acid for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and selectivity. Among the vast arsenal of chemical tools available to medicinal chemists, boronic acids have emerged as exceptionally versatile building blocks. This guide focuses on a specific, yet highly significant, member of this class: (2-[(Methylamino)sulfonyl]phenyl)boronic acid , identified by the CAS Number 756520-78-2 .
This compound, also known as (2-(Methylsulfonamido)phenyl)boronic acid, has garnered attention for its utility in constructing complex molecular architectures, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. Its unique structural features—a phenylboronic acid moiety for carbon-carbon bond formation and a methylaminosulfonyl group that can influence physicochemical properties such as solubility and protein-binding interactions—make it a valuable asset in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific principles and methodologies.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug design and synthesis. The table below summarizes the key properties of (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
| Property | Value | Source |
| CAS Number | 756520-78-2 | ChemScene[1] |
| Molecular Formula | C₇H₁₀BNO₄S | ChemScene[1] |
| Molecular Weight | 215.03 g/mol | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥96% | ChemScene[1] |
| InChI Key | RPRMOEFOTPSWBO-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CS(=O)(=O)Nc1ccccc1B(O)O | ChemScene[1] |
These properties are crucial for predicting the compound's behavior in various chemical reactions and biological systems. The presence of both hydrogen bond donors and acceptors, along with a polar surface area, suggests potential for interactions with biological macromolecules.
Synthesis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid: A Proposed Pathway
Proposed Synthetic Workflow
Caption: A proposed two-step synthesis pathway for (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-bromophenyl)methanesulfonamide
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Rationale: This initial step introduces the methylsulfonyl group onto the aniline nitrogen. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
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Procedure:
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Dissolve 2-bromoaniline (1 equivalent) in anhydrous pyridine at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield N-(2-bromophenyl)methanesulfonamide.
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Step 2: Synthesis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid
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Rationale: This step involves a lithium-halogen exchange followed by borylation. n-Butyllithium is a strong organolithium base that efficiently replaces the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. This method is a common and effective way to introduce a boronic acid group onto an aromatic ring.[2]
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Procedure:
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Dissolve N-(2-bromophenyl)methanesulfonamide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.
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Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.
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Stir the mixture at -78°C for 1 hour.
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Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Acidify the mixture with dilute HCl to a pH of approximately 2-3.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
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Applications in Drug Discovery and Development: A Focus on Oncology
Phenylboronic acids are pivotal in modern drug discovery, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a fundamental transformation in the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceuticals.[3] (2-[(Methylamino)sulfonyl]phenyl)boronic acid is particularly valuable as it allows for the introduction of a substituted phenyl ring, which can serve as a key pharmacophore or a scaffold for further functionalization.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity
The Suzuki-Miyaura coupling is a robust and versatile reaction with broad functional group tolerance, making it a cornerstone of medicinal chemistry. A general protocol for utilizing (2-[(Methylamino)sulfonyl]phenyl)boronic acid in such a coupling is provided below.
Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
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Rationale: This protocol outlines a typical Suzuki-Miyaura coupling reaction. The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is crucial for the activation of the boronic acid and to neutralize any acidic byproducts. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
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Procedure:
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In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), (2-[(Methylamino)sulfonyl]phenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
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Heat the reaction mixture to a temperature typically between 80-100°C and monitor its progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
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Targeted Cancer Therapy: The Role of the Phenylboronic Acid Moiety
Recent research has highlighted the potential of phenylboronic acid (PBA) derivatives in targeted cancer therapy.[4][5] A key mechanism underlying this targeting ability is the reversible covalent interaction between the boronic acid group and sialic acid residues, which are often overexpressed on the surface of cancer cells.[4][5] This interaction can be exploited for the development of tumor-targeting drug delivery systems.
Furthermore, the boronic acid moiety is a known pharmacophore in several enzyme inhibitors. For instance, the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma, contains a boronic acid group that is crucial for its biological activity. While specific studies on the biological targets of (2-[(Methylamino)sulfonyl]phenyl)boronic acid are not yet prevalent, its structural features suggest it could be a valuable precursor for the synthesis of novel enzyme inhibitors or targeted therapeutic agents. The methylaminosulfonyl group may further enhance binding to specific protein targets through hydrogen bonding and other non-covalent interactions.
Conclusion and Future Perspectives
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a chemical entity of significant interest to the drug discovery community. Its well-defined physicochemical properties and its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the synthesis of complex, biologically active molecules. The proposed synthetic pathway provides a reliable method for its preparation, enabling its broader application in research and development.
The established role of the phenylboronic acid moiety in targeted cancer therapy and enzyme inhibition suggests that compounds derived from this building block hold considerable promise for the development of next-generation therapeutics. Future research should focus on exploring the specific biological activities of molecules synthesized using (2-[(Methylamino)sulfonyl]phenyl)boronic acid to fully elucidate their therapeutic potential and mechanisms of action. As our understanding of the intricate signaling pathways in diseases like cancer deepens, the strategic application of such well-designed chemical tools will undoubtedly continue to drive innovation in medicine.
References
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Koprinarov, M., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 13(1), 1-16. [Link]
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Koprivanac, N., & Vianello, R. (2022). Phenylboronic Acid-Based Compounds in Cancer Research: A Review. Molecules, 27(15), 4935. [Link]
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(2-[(Methylamino)sulfonyl]phenyl)boronic acid. PubChem. [Link]
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Wu, X., & Wang, J. (2011). Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of chromatographic science, 49(1), 58-64. [Link]
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Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
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